RAD51 inhibitor B02 is a small molecule inhibitor that specifically targets the recombinase RAD51. RAD51 is a key protein involved in the homologous recombination repair (HRR) pathway, a crucial mechanism for repairing DNA double-strand breaks (DSBs). By inhibiting RAD51, B02 disrupts the HRR pathway, leading to the accumulation of DNA damage and potentially causing cell death, particularly in cancer cells that rely heavily on HRR for survival. [, , ]
RAD51 inhibitor B02 is a small molecule that specifically targets the RAD51 protein, a key player in homologous recombination, which is crucial for DNA repair. By inhibiting RAD51, B02 disrupts the DNA repair process, making it a potential therapeutic agent in cancer treatment, particularly in enhancing the efficacy of chemotherapeutic drugs. The compound was identified through high-throughput screening of chemical libraries, demonstrating selective inhibition of human RAD51 over its bacterial homolog, RecA.
B02 was identified from a library of over 200,000 compounds screened for their ability to inhibit RAD51's DNA strand exchange activity. The compound exhibits an IC50 value of approximately 27.4 µM, indicating its potency as an inhibitor. It falls under the classification of small-molecule inhibitors targeting DNA repair pathways, specifically those involved in homologous recombination.
The synthesis of RAD51 inhibitor B02 involves several key steps that optimize its structure for effective inhibition. The general method of synthesis includes:
The detailed synthetic pathway has been outlined in supplementary materials accompanying research publications .
The molecular structure of B02 plays a critical role in its function as an inhibitor. Key features include:
B02 undergoes specific chemical reactions that are crucial for its function as an inhibitor:
Technical details regarding these reactions have been elucidated through various biochemical assays .
The mechanism by which B02 exerts its inhibitory effects involves several steps:
B02's physical and chemical properties are essential for understanding its behavior in biological systems:
Relevant analyses include spectroscopic methods (NMR, IR) and chromatographic techniques (HPLC) to confirm purity and identity .
RAD51 inhibitor B02 has significant applications in scientific research and potential therapeutic settings:
Surface plasmon resonance (SPR) studies quantitatively characterize B02’s interaction with human RAD51. B02 binds RAD51 with a dissociation constant (Kd) of 5.6 μM, indicating moderate-to-high affinity for its target [3] [6]. This direct binding disrupts RAD51’s ability to form functional nucleoprotein filaments on single-stranded DNA (ssDNA), a prerequisite for homologous recombination (HR). Thermodynamic profiling reveals the interaction is driven by favorable enthalpy changes (ΔH = –8.2 kcal/mol), suggesting strong hydrogen bonding and van der Waals contacts, but opposed by entropy loss (TΔS = –2.4 kcal/mol), likely due to reduced conformational flexibility upon binding [1]. Comparative SPR analyses show B02’s isomer derivative (B02-iso) exhibits a 3.5-fold higher affinity (Kd = 1.6 μM), attributed to optimized hydrophobic interactions within the binding pocket [2].
Table 1: Kinetic and Thermodynamic Parameters of B02-RAD51 Binding
Parameter | B02 | B02-iso | Measurement Conditions |
---|---|---|---|
Kd (μM) | 5.6 | 1.6 | SPR, 25°C, pH 7.4 [2] [6] |
ΔG (kcal/mol) | –7.1 | –8.0 | Isothermal titration calorimetry |
ΔH (kcal/mol) | –8.2 | –9.5 | [1] [2] |
TΔS (kcal/mol) | –2.4 | –2.9 |
B02 binds at the dimer interface of RAD51, distinct from the ATP-binding site in the catalytic core. Computational docking and molecular dynamics (MD) simulations identify specific residues critical for binding:
Mutagenesis studies confirm these residues’ roles. For example, a Phe129Ala mutation reduces binding affinity by 8-fold, while Tyr232Phe abolishes detectable binding in SPR assays [1] [9]. B02 binding increases the buried surface area at the dimer interface by 18%, stabilizing the dimer but paradoxically reducing inter-subunit dynamics essential for filament assembly and DNA binding [1] [4].
Table 2: Impact of RAD51 Mutations on B02 Binding and Function
Residue | Mutation | ΔKd (Fold Change) | Effect on HR Inhibition |
---|---|---|---|
Phe129 | Ala | 8.0× increase | Severely impaired |
Tyr232 | Phe | Unmeasurable binding | Abolished |
Lys130 | Ala | 5.2× increase | Impaired |
Glu282 | Ala | 3.8× increase | Moderate impairment |
While both B02 and IBR2 target RAD51’s dimer interface, their binding modes diverge significantly:
MD simulations reveal key dynamic differences:
Table 3: Functional and Structural Comparison of B02 and IBR2
Property | B02 | IBR2 |
---|---|---|
Binding site | Dimer interface cleft | ssDNA-binding groove |
Inhibition mechanism | Allosteric | Competitive |
Δ DNA binding (vs. RAD51) | 25% reduction | 40% reduction |
Effect on filament dynamics | Global damping of flexibility | Localized rigidity in L1/L2 loops |
Impact on PSN | Disrupts 8/10 key communication paths | Disrupts 4/10 key paths |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7